molecular formula C12H17NO2 B2793197 N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1410792-98-1

N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2793197
CAS No.: 1410792-98-1
M. Wt: 207.273
InChI Key: NEEUKHXOTPYHAJ-UHFFFAOYSA-N
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Description

N-Methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a heterocyclic compound featuring a benzoxepin core fused with a seven-membered oxygen-containing ring. Key physicochemical properties include:

  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight: 164.19 g/mol
  • CAS Number: 1410792-98-1
  • MDL Number: MFCD22574926

The compound’s structure includes a methoxy group (-OCH₃) attached to the nitrogen at position 5 and a methyl group (-CH₃) at position 7 of the benzoxepin ring.

Properties

IUPAC Name

N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-6-12-10(8-9)11(13-14-2)4-3-7-15-12/h5-6,8,11,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEUKHXOTPYHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCCC2NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with a suitable amine and methoxy group donor . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process and achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The pathways involved can include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Notes Source
N-Methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Target) 1410792-98-1 C₁₂H₁₇NO₂ 164.19 N-methoxy, 7-methyl Benzoxepin core
N-Cyclopropyl-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 1156777-43-3 C₁₃H₁₆FNO 221.27 N-cyclopropyl, 7-fluoro Fluorine enhances electronegativity
N-Cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine - C₁₅H₂₁NO 219.33 N-cyclopropyl, 7,8-dimethyl Increased steric bulk
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride 1152588-61-8 C₁₀H₁₂FNO 195.21 (free base) 9-fluoro, hydrochloride salt Altered substitution position (C9 vs. C7)
9-Chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 1153403-24-7 C₁₃H₁₆ClNO 237.70 N-cyclopropyl, 9-chloro Chlorine increases molecular weight
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine 175136-34-2 C₉H₁₁NO₂ 165.18 Benzodioxepin core (additional oxygen) Expanded heterocyclic ring (dioxepin)

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): Fluorine and chlorine increase polarity and metabolic stability. For example, the 7-fluoro analogue (CAS 1156777-43-3) has a higher molecular weight (221.27 g/mol) compared to the target compound (164.19 g/mol) . Positional Isomerism: The 9-fluoro derivative (CAS 1152588-61-8) demonstrates how substitution position affects molecular geometry and interactions .

Heterocyclic Core Modifications: The benzodioxepin analogue (CAS 175136-34-2) contains an additional oxygen atom, creating a dioxepin ring system. This modification increases oxygen content (C₉H₁₁NO₂ vs. C₁₂H₁₇NO₂) and alters ring strain .

Salt Forms :

  • The hydrochloride salt of 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS 1152588-61-8) improves aqueous solubility compared to free bases .

Commercial and Practical Notes

  • Discontinued Products : The target compound and 9-chloro-N-cyclopropyl analogue (CAS 1153403-24-7) are marked as discontinued, suggesting challenges in synthesis or stability .
  • Research Applications : These compounds are labeled "for research use only," emphasizing their role in early-stage drug discovery or mechanistic studies .

Biological Activity

N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. With the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of 193.25 g/mol, this compound belongs to the class of benzoxepines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The structure of this compound includes a methoxy group and a methyl group on the benzoxepine core. This configuration contributes to its unique reactivity and biological interactions.

Property Value
Molecular FormulaC11H15NO2C_{11}H_{15}NO_2
Molecular Weight193.25 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The methoxy and amine functional groups enhance its ability to bind to active sites, thereby modulating biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing central nervous system activity.

Case Study: CNS Activity

A study on related benzoxepine derivatives demonstrated significant CNS activity in mice. These findings suggest that N-methoxy derivatives may also exhibit similar effects due to their structural similarities .

Comparative Analysis

When compared to other benzoxepine derivatives such as N-methoxy-8-methyl and 7-methoxy variants, N-methoxy-7-methyl exhibits distinct properties that may confer enhanced stability and bioactivity.

Compound CNS Activity Stability Reactivity
N-methoxy-7-methyl-2,3,4,5-tetrahydro...ModerateHighVersatile
N-methoxy-8-methyl-2,3,4,5-tetrahydro...LowModerateHigh
7-methoxy-2,3,4,5-tetrahydro...HighLowModerate

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